(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
Description
(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride (C₁₂H₁₇ClN₂O, MW 240.74) is a small-molecule hydrochloride salt featuring a tetrahydropyran (oxane) ring linked to a phenyl-substituted pyrazole moiety via a methanamine group . Its structural uniqueness lies in the combination of a conformationally stable oxane ring and a pharmacologically relevant pyrazole scaffold. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development.
Properties
IUPAC Name |
oxan-4-yl-(1-phenylpyrazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O.ClH/c16-15(12-6-8-19-9-7-12)13-10-17-18(11-13)14-4-2-1-3-5-14;/h1-5,10-12,15H,6-9,16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJVWDKUCANXAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN(N=C2)C3=CC=CC=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Core: : The pyrazole ring is usually synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of the Phenyl Group: : The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a base.
Attachment of the Oxan-4-yl Group: : The oxan-4-yl group is introduced through a nucleophilic substitution reaction with tetrahydro-2H-pyran-4-ol.
Formation of the Amine: : The amine group is introduced through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Conversion to Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(Oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can be performed to reduce the pyrazole ring or the amine group.
Substitution: : Nucleophilic substitution reactions can occur at the pyrazole ring or the oxan-yl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of corresponding oxo-compounds.
Reduction: : Formation of reduced pyrazole derivatives or amine derivatives.
Substitution: : Formation of substituted pyrazole or oxan-yl derivatives.
Scientific Research Applications
(Oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: : It is investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: : It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Molecular Comparisons
Key structural analogs and their properties are summarized below:
Key Observations:
- Oxane vs.
- Substituent Effects : The unsubstituted phenyl group in the target compound contrasts with the 3-chlorophenyl group in , which could alter steric bulk and electronic properties, affecting target selectivity.
- Salt Forms : All analogs are hydrochloride salts, ensuring comparable solubility profiles. However, dihydrochloride derivatives (e.g., EN300-27713387, MW 254.16 ) may exhibit distinct crystallinity or stability.
Pharmacological Implications
Pyrazole Scaffold
Pyrazole rings are well-documented in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets. The phenyl substitution at the pyrazole’s 1-position in the target compound may enhance π-π stacking interactions with hydrophobic residues, a feature absent in the oxane-pyrazole analog (C₉H₁₆ClN₃O) .
Oxane Ring Contribution
Chlorine Substitution Effects
The 3-chlorophenyl analog (C₁₀H₁₁Cl₂N₃) introduces electronegativity and steric hindrance, which might enhance binding to targets requiring halogen interactions (e.g., certain GPCRs) but reduce metabolic stability due to increased lipophilicity.
Biological Activity
The compound (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride is a synthetic derivative that combines a pyrazole moiety with a tetrahydropyran structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical formula for this compound is C15H19N3O·HCl , with a molecular weight of 257.34 g/mol . The IUPAC name is 1-(1-Phenyl-1H-pyrazol-4-yl)-1-(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride . The compound appears as a powder and is typically stored at 4 °C to maintain stability .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Properties
Research indicates that compounds containing pyrazole structures often exhibit significant anticancer activity. Pyrazoles have been linked to the inhibition of various kinases involved in cancer progression, including Aurora kinases, which are critical for cell division. In molecular docking studies, compounds similar to this compound have shown promising results in binding affinity to these targets .
2. Anti-inflammatory Effects
Pyrazole derivatives have also been recognized for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases . The specific mechanism involves the modulation of NF-kB signaling pathways, which are pivotal in inflammation .
3. Antioxidant Activity
The antioxidant capacity of pyrazole derivatives has been documented, providing protective effects against oxidative stress-related damage in cells. This is particularly relevant in neuroprotective applications and could be beneficial in conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
The mechanisms through which this compound exerts its biological effects include:
Kinase Inhibition
Inhibiting specific kinases involved in cell cycle regulation is a primary mechanism for anticancer activity. This compound may interfere with signaling pathways that promote tumor growth.
Cytokine Modulation
By modulating cytokine production, this compound can reduce inflammation and potentially alleviate symptoms associated with chronic inflammatory diseases.
Oxidative Stress Reduction
The ability to scavenge free radicals contributes to its antioxidant properties, protecting cellular components from oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
